6-Isobutoxy-5-(trifluoromethyl)pyridin-3-amine
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Overview
Description
6-Isobutoxy-5-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C11H15F3N2O. This compound is characterized by the presence of an isobutoxy group, a trifluoromethyl group, and an amine group attached to a pyridine ring. The trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isobutoxy-5-(trifluoromethyl)pyridin-3-amine typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethyl group via a nucleophilic substitution reaction. The isobutoxy group can be introduced through an etherification reaction. The amine group is often introduced through a reductive amination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving catalysts and specific temperature and pressure conditions to drive the reactions to completion .
Chemical Reactions Analysis
Types of Reactions
6-Isobutoxy-5-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl and isobutoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce amine derivatives .
Scientific Research Applications
6-Isobutoxy-5-(trifluoromethyl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Isobutoxy-5-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted pyridine with similar chemical properties.
5-(Trifluoromethyl)pyridin-2-amine: Shares the trifluoromethyl and amine groups but differs in the position of substitution on the pyridine ring.
Uniqueness
6-Isobutoxy-5-(trifluoromethyl)pyridin-3-amine is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
6-(2-methylpropoxy)-5-(trifluoromethyl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O/c1-6(2)5-16-9-8(10(11,12)13)3-7(14)4-15-9/h3-4,6H,5,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCDSOMDISMGIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=N1)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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